Demethylasterriquinone B1

Descripción general

Descripción

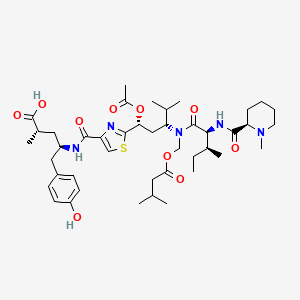

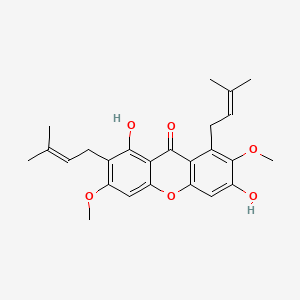

Demethylasterriquinone B1 is a small-molecule insulin receptor activator. It is a cell-permeable unsymmetrical bis-indolylquinone compound that mimics the action of insulin. This compound selectively stimulates insulin receptor tyrosine kinase activity, making it a potential therapeutic agent for diabetes and other metabolic disorders .

Mecanismo De Acción

Target of Action

Demethylasterriquinone B1 (DAQ B1) is a selective activator of the insulin receptor (IR) . The insulin receptor plays a crucial role in regulating glucose homeostasis in the body. It is a transmembrane receptor that is activated by insulin, IGF-I, IGF-II and belongs to the large class of tyrosine kinase receptors .

Mode of Action

DAQ B1 stimulates the tyrosine phosphorylation of the IR β subunit . This activation leads to the initiation of a cascade of events involving the activation of PIK3 (Phosphoinositide 3-kinase) and AKT (Protein Kinase B) . The activation of these kinases is a critical step in the insulin signaling pathway .

Biochemical Pathways

The activation of the insulin receptor by DAQ B1 leads to the activation of the PI3K/AKT pathway . This pathway plays a key role in multiple cellular functions including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which are directly related to malignant transformation .

Result of Action

The result of DAQ B1 action is the activation of the insulin receptor and subsequent initiation of the PI3K/AKT pathway . This can lead to increased glucose uptake in adipocytes and skeletal muscle cells . Importantly, DAQ B1 does this without enhancing vascular proliferation, which is a beneficial property for an insulin mimic .

Análisis Bioquímico

Biochemical Properties

Demethylasterriquinone B1 selectively stimulates insulin receptor (IR) tyrosine kinase activity . The EC50 values are 3 - 6 µM for IRTK and 100 µM for IGF1R and EGFR . It increases IR β subunit tyrosine phosphorylation and activation of PI 3-kinase and Akt, but not ERK .

Cellular Effects

This compound induces glucose uptake in adipocytes and skeletal muscle cells without activating proliferation . It also acts as an agonist for the neurotrophin receptors Trk A, B, and C in both cortical neurons and dorsal root ganglion neurons .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of insulin receptor tyrosine kinase, leading to the phosphorylation of the IR β subunit and activation of PI 3-kinase and Akt . This compound does not activate ERK . It also binds to GAPDH .

Temporal Effects in Laboratory Settings

It has been reported to have anti-diabetic activity in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At a concentration of 10 μM, it stimulated a 240% increase in the peak effluent concentration of insulin at 21 minutes .

Metabolic Pathways

This compound is involved in the insulin signaling pathway . It activates insulin receptor tyrosine kinase, leading to the phosphorylation of the IR β subunit and activation of PI 3-kinase and Akt .

Transport and Distribution

It is known to be cell-permeable .

Subcellular Localization

It is known to be cell-permeable , suggesting that it may be able to cross cell membranes and localize in various subcellular compartments.

Métodos De Preparación

The synthesis of Demethylasterriquinone B1 involves a series of chemical reactions. One of the methods used is methyl scanning, which involves the systematic preparation of a family of methylated derivatives of the compound. This method helps identify the regions of the molecule that are important for biological activity . The total synthesis of this compound can be achieved through a four-step process, which includes the preparation of intermediates and their subsequent reactions to form the final product .

Análisis De Reacciones Químicas

Demethylasterriquinone B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Aplicaciones Científicas De Investigación

Demethylasterriquinone B1 has several scientific research applications. It is primarily used as an insulin receptor activator in studies related to diabetes and metabolic disorders. The compound has been shown to stimulate insulin receptor tyrosine kinase activity, leading to increased glucose uptake in adipocytes and skeletal muscle cells . Additionally, this compound has been used in studies investigating the activation of the PI3 kinase/Akt pathway, which plays a crucial role in cell growth, proliferation, and survival .

Comparación Con Compuestos Similares

Demethylasterriquinone B1 is unique in its selective activation of the insulin receptor. Similar compounds include other insulin mimetics and receptor activators such as hydroxyfuroic acid derivatives and synthetic derivatives from Merck . These compounds also activate the insulin receptor but may differ in their selectivity and potency. For example, hydroxyfuroic acid derivatives are less cytotoxic compared to this compound and retain insulin receptor activation capability .

Propiedades

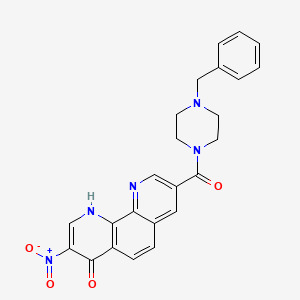

IUPAC Name |

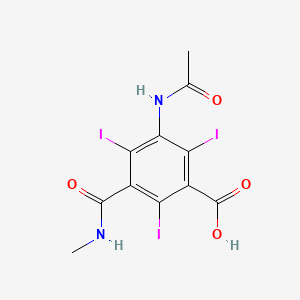

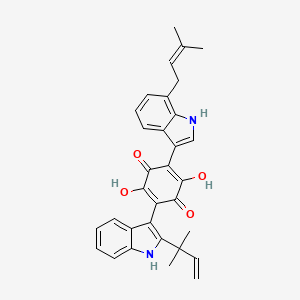

2,5-dihydroxy-3-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-6-[7-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O4/c1-6-32(4,5)31-23(20-11-7-8-13-22(20)34-31)25-29(37)27(35)24(28(36)30(25)38)21-16-33-26-18(15-14-17(2)3)10-9-12-19(21)26/h6-14,16,33-35,38H,1,15H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGNJVXBPZAETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=CC=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)C(C)(C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78860-34-1 | |

| Record name | 2-[2-(1,1-Dimethyl-2-propen-1-yl)-1H-indol-3-yl]-3,6-dihydroxy-5-[7-(3-methyl-2-buten-1-yl)-1H-indol-3-yl]-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78860-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethylasterriquinone B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078860341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEMETHYLASTERRIQUINONE B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6582H6JQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.